molecular formula C12H12N2O B8614111 2-Benzyl-4-methoxypyrimidine

2-Benzyl-4-methoxypyrimidine

Cat. No.: B8614111
M. Wt: 200.24 g/mol
InChI Key: TZLPBVURAWCOKX-UHFFFAOYSA-N
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Description

2-Benzyl-4-methoxypyrimidine is a pyrimidine derivative characterized by a benzyl substituent at position 2 and a methoxy group at position 4 of the heterocyclic ring. Pyrimidines are aromatic nitrogen-containing heterocycles with wide applications in medicinal chemistry, agrochemicals, and materials science. Though direct data on this compound are sparse in the provided evidence, its structural analogs offer insights into its likely properties and applications .

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

2-benzyl-4-methoxypyrimidine

InChI

InChI=1S/C12H12N2O/c1-15-12-7-8-13-11(14-12)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3

InChI Key

TZLPBVURAWCOKX-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogs in Pyrimidine Derivatives

Table 1: Key Pyrimidine-Based Comparators
Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications
2-Benzyl-4-methoxypyrimidine C₁₂H₁₂N₂O Benzyl (C2), Methoxy (C4) 200.24 Likely moderate lipophilicity; potential kinase inhibition
6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione (Compound 4) C₂₉H₃₂N₂O₇ Multiple benzyloxy/methoxymethyl groups (C1, C3, C6) 520.58 High molecular weight; lower solubility due to bulky substituents
4-Methoxy-2-methylpyrimidine C₆H₈N₂O Methyl (C2), Methoxy (C4) 124.14 Higher solubility in polar solvents; used as a building block in drug synthesis
Key Findings:

Substituent Effects :

  • The benzyl group in this compound increases steric bulk compared to methyl substituents in analogs like 4-Methoxy-2-methylpyrimidine. This reduces solubility in aqueous media but enhances binding affinity to hydrophobic enzyme pockets .
  • Compound 4 (from Molecules 2011) features complex benzyloxy and methoxymethyl substituents, leading to a molecular weight >500 g/mol. Such bulkiness likely limits its bioavailability compared to simpler analogs like this compound .

Electronic Properties :

  • Methoxy groups at C4 (common in all listed pyrimidines) donate electron density to the ring, stabilizing intermediates in nucleophilic substitution reactions. This property is exploited in synthesizing antiviral agents and kinase inhibitors.

Comparison with Non-Pyrimidine Heterocycles

Table 2: Cross-Heterocycle Comparison
Compound Name Molecular Formula Core Structure Key Substituents Applications
This compound C₁₂H₁₂N₂O Pyrimidine Benzyl (C2), Methoxy (C4) Potential pharmacological intermediate
2-Methoxyphenothiazine (BD14604) C₁₃H₁₁NOS Phenothiazine Methoxy (C2) Antipsychotic drug precursor
Key Findings:

Structural Divergence: Phenothiazines (e.g., 2-Methoxyphenothiazine) incorporate sulfur and nitrogen in a tricyclic system, enabling π-π stacking interactions with biological targets. In contrast, pyrimidines like this compound are monocyclic, favoring hydrogen bonding and dipole interactions .

Biological Activity: 2-Methoxyphenothiazine’s methoxy group enhances its electron-donating capacity, similar to this compound. However, the phenothiazine scaffold is associated with central nervous system (CNS) activity, whereas pyrimidines are more commonly linked to anticancer and antiviral applications .

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